molecular formula C12H13BrF3NO2 B2968453 3-[(2-Bromophenyl)methyl]azetidine; trifluoroacetic acid CAS No. 2095408-96-9

3-[(2-Bromophenyl)methyl]azetidine; trifluoroacetic acid

Cat. No. B2968453
CAS RN: 2095408-96-9
M. Wt: 340.14
InChI Key: JUKAAHLFJHBAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(2-Bromophenyl)methyl]azetidine; trifluoroacetic acid” is a chemical compound with the CAS Number: 2095408-96-9. It has a molecular weight of 340.14 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(2-bromobenzyl)azetidine 2,2,2-trifluoroacetate . The InChI code is 1S/C10H12BrN.C2HF3O2/c11-10-4-2-1-3-9(10)5-8-6-12-7-8;3-2(4,5)1(6)7/h1-4,8,12H,5-7H2;(H,6,7) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 340.14 .

Scientific Research Applications

Multicomponent Coupling Reactions

Trifluoroacetic acid (TFA) promotes transition-metal-free, three-component coupling involving N-substituted aziridines, arynes, and water. This method synthesizes medicinally important N-aryl β-amino and γ-amino alcohol derivatives. Specifically, the use of azetidines in this reaction leads to the formation of N-aryl γ-amino alcohol derivatives, showcasing a versatile application in synthesizing complex organic molecules (Roy, Baviskar, & Biju, 2015).

Synthesis of Constrained Azaheterocycles

A novel approach has been developed for synthesizing nonactivated 1-alkyl-2-(trifluoromethyl)azetidines, presenting a new class of constrained azaheterocycles. This synthesis route starts from ethyl 4,4,4-trifluoroacetoacetate, leading to the creation of diverse α-(trifluoromethyl)amines via intermediate azetidinium salts. The methodology underscores the reactivity profile of 2-CF3-azetidines, highlighting their distinct behavior compared to azetidines with other electron-withdrawing groups at C2 (Kenis et al., 2012).

Ligand for Nicotinic Receptors

The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, involves coupling [11C]iodomethane with a specific azetidine-carboxylate derivative, followed by deprotection using trifluoroacetic acid. This compound is a potential ligand for nicotinic receptors, indicating its significance in neurological research and potential therapeutic applications (Karimi & Långström, 2002).

Novel Synthesis of Bodipy Dimers

The use of phenyliodine(III) bis(trifluoroacetate) (PIFA) alongside a Lewis acid has enabled the C-C coupling of Bodipy monomers, favoring the formation of dimers under specific conditions. These dimers exhibit unusual redox properties, demonstrating the utility of trifluoroacetic acid in synthesizing complex organic compounds with unique electronic characteristics (Rihn et al., 2011).

Highly Energetic Building Block Production

3-(Bromoethynyl)azetidine is highlighted as a highly energetic building block for the synthesis of an API, with its synthesis and safety study detailed. This research underscores the importance of chemical process development in safely handling and utilizing energetic chemical structures in pharmaceutical production (Kohler et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

3-[(2-bromophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.C2HF3O2/c11-10-4-2-1-3-9(10)5-8-6-12-7-8;3-2(4,5)1(6)7/h1-4,8,12H,5-7H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKAAHLFJHBAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=CC=C2Br.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.